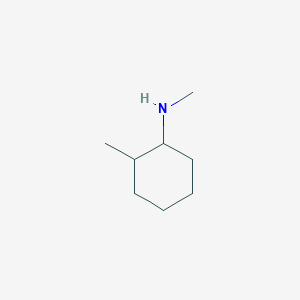
N,2-dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where two methyl groups and an amine group are attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,2-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach is the reductive amination of cyclohexanone with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone in the presence of methylamine. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N,2-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are often employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of N,2-dimethylcyclohexan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In coordination chemistry, it acts as a ligand, forming complexes with metal ions and altering their reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanamine: A simpler analog with only one amine group attached to the cyclohexane ring.
N-Methylcyclohexanamine: Similar structure but with only one methyl group.
1,2-Dimethylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness: N,2-Dimethylcyclohexan-1-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions sets it apart from its simpler analogs.
Eigenschaften
IUPAC Name |
N,2-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDSHIZGTPRJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
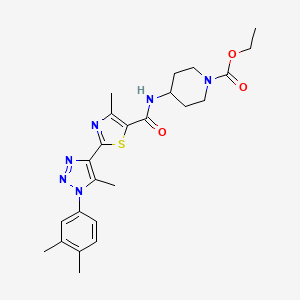
![2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2528147.png)
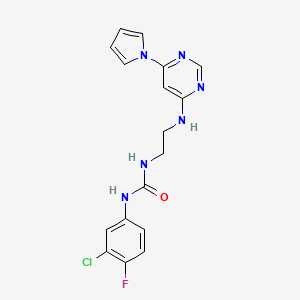
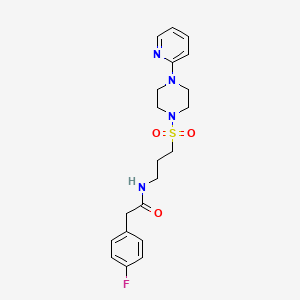
![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
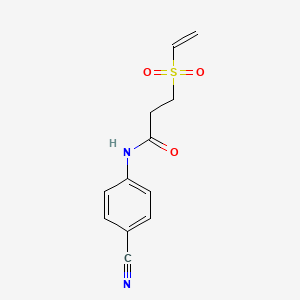
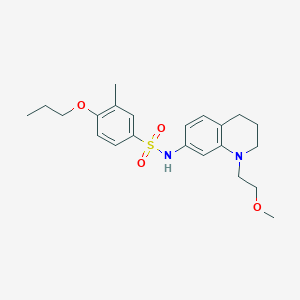
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)
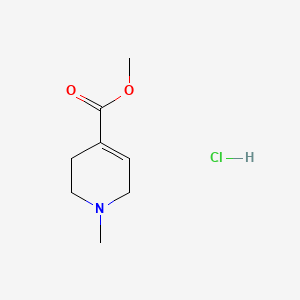
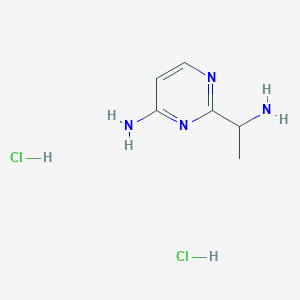
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)
![1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2528169.png)
